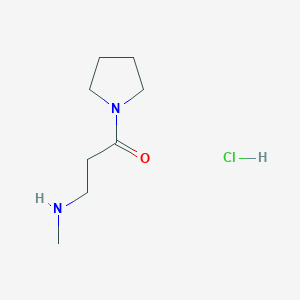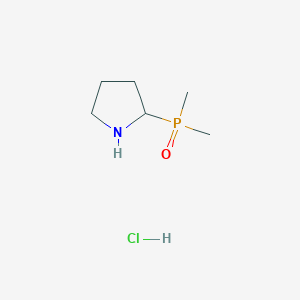
3-(Methylamino)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound includes its molecular formula, structure, and other identifiers. It also includes its appearance (color, state of matter under normal conditions) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants used, the conditions under which the reaction occurs (temperature, pressure, catalysts, etc.), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. Factors to consider include the conditions needed for the reaction to occur, the products of the reaction, and the rate at which the reaction happens .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined through experiments .Wissenschaftliche Forschungsanwendungen
Environmental Exposure to Pesticides
A study highlighted the widespread exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides among South Australian children. The research found OP metabolites more commonly than PYR, indicating chronic exposure within the population. Differences in exposure were observed across urban, periurban, and rural groups, potentially due to varying proximity to agricultural activities and pesticide use within households. This study underscores the importance of monitoring environmental exposure to neurotoxic chemicals in vulnerable populations such as children (Babina et al., 2012).
Metabolism and Disposition of Pharmacological Compounds
Research into the metabolism and disposition of BMS-690514, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, in humans after oral administration, provides insights into how similar compounds might be metabolized and excreted in humans. The study found BMS-690514 to be highly metabolized, with excretion occurring through both bile and urine, highlighting the complexity of drug metabolism pathways (Christopher et al., 2010).
Human Exposure to Carcinogenic Compounds
An investigation into human exposure to carcinogenic heterocyclic amines (HCAs) found in cooked meats revealed the presence of HCAs like PhlP and MelQx in the urine of individuals consuming a normal diet. This study emphasizes the daily human exposure to potential carcinogens through diet and the significance of monitoring such exposures (Nagao et al., 1996).
Pharmacokinetics of Antiulcer Compounds
A placebo-controlled, double-blind study evaluated the tolerability and pharmacokinetics of KW-5805, an antiulcer compound. This study provides a foundation for understanding the absorption, metabolism, and excretion of new pharmacological agents designed to treat various conditions. It underscores the critical role of pharmacokinetics in the development of new drugs (Uckert et al., 1989).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(methylamino)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-9-5-4-8(11)10-6-2-3-7-10;/h9H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMCXDSBKQWVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)N1CCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-cyano-3-(furan-2-yl)-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2558290.png)
![methyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2558292.png)


![4,6,7,8-Tetramethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2558298.png)

![5-((2-Bromophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2558301.png)

![3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid](/img/structure/B2558306.png)




